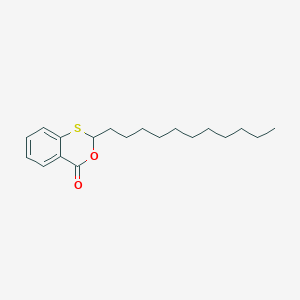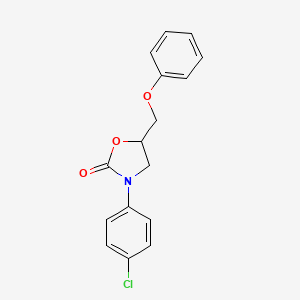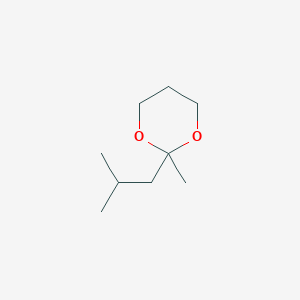
2-Undecyl-3,1-benzoxathiin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Undecyl-3,1-benzoxathiin-4-one is an organic compound that belongs to the benzoxathiin family. This compound is characterized by a benzene ring fused with an oxathiin ring, which contains both oxygen and sulfur atoms. The undecyl group attached to the benzoxathiin core adds hydrophobic properties, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,1-benzoxathiin-4-ones, including 2-undecyl-3,1-benzoxathiin-4-one, can be achieved through the reaction of propargylic alcohols with salicylic or thiosalicylic acids under catalyst-free and open-air conditions . This method is quite general and provides good yields of the desired benzoxathiinones.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Undecyl-3,1-benzoxathiin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxathiin ring or the undecyl side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxathiin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxathiin core.
Scientific Research Applications
2-Undecyl-3,1-benzoxathiin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s hydrophobic properties make it useful in studying membrane interactions and protein-lipid interactions.
Industry: It can be used in the development of new materials with unique properties, such as surfactants or lubricants.
Mechanism of Action
The mechanism of action of 2-undecyl-3,1-benzoxathiin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The undecyl group enhances its ability to interact with hydrophobic regions of proteins or membranes, potentially affecting their function. The benzoxathiin core can participate in various chemical interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: This compound has a similar benzoxathiin core but with different substituents, leading to distinct chemical and biological properties.
2-Amino-4H-1,3-benzoxathiin-4-ol:
Uniqueness
2-Undecyl-3,1-benzoxathiin-4-one is unique due to its undecyl side chain, which imparts hydrophobic characteristics and influences its interactions with biological molecules. This makes it particularly interesting for applications in drug development and material science.
Properties
CAS No. |
6629-34-1 |
|---|---|
Molecular Formula |
C19H28O2S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-undecyl-3,1-benzoxathiin-4-one |
InChI |
InChI=1S/C19H28O2S/c1-2-3-4-5-6-7-8-9-10-15-18-21-19(20)16-13-11-12-14-17(16)22-18/h11-14,18H,2-10,15H2,1H3 |
InChI Key |
PLXQGGOKMAIBCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1OC(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)











